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Compound of Interest |

7-Hydroxy-beta-carboline-1-
Compound Name:

propionic acid
CAS No.: 215934-15-9

Cat. No.: B3034739

. J

Introduction & Compound Significance

7-Hydroxy-beta-carboline-1-propionic acid is a substituted

-carboline alkaloid. Structurally, it consists of a tricyclic pyrido[3,4-b]indole core with a hydroxyl
group at position 7 and a propionic acid moiety at position 1.

o Chemical Formula:ngcontent-ng-c3932382896=""_nghost-ng-c102404335="" class="inline

ng-star-inserted">

[1]
e Molecular Weight: 256.26 g/mol [1]
« Significance:

-carbolines are potent bioactive molecules, often acting as inverse agonists at
benzodiazepine receptors or inhibitors of monoamine oxidase (MAQO). The 1-propionic acid
derivative represents a specific metabolic or synthetic variant with enhanced polarity and
zwitterionic potential.

The Analytical Challenge

This molecule presents specific NMR challenges:
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» Solubility: The coexistence of a carboxylic acid, a basic pyridine nitrogen, and a phenolic
hydroxyl group leads to strong intermolecular hydrogen bonding and potential zwitterion
formation, causing poor solubility in non-polar solvents.

o Exchangeable Protons: Three protons (Indole-NH, Phenol-OH, Carboxyl-COOH) are labile,
making their visibility highly solvent-dependent.

o Tautomerism: The 7-hydroxy group can participate in keto-enol tautomerism (7-oxo form),
particularly in agueous or basic media.

Sample Preparation Strategy

Solvent Selection
Recommended Solvent:DMSO-d6 (Dimethyl sulfoxide-d6)

e Rationale: DMSO-d6 is the only standard NMR solvent capable of disrupting the strong
intermolecular H-bonds (stacking) of the

-carboline core while dissolving the polar acid side chain.

» Benefit: It slows proton exchange, often allowing the observation of the indole NH and
phenolic OH signals, which are critical for confirming the substitution pattern.

Alternative:Methanol-d4 (CD30D)
e Use Case: If recovery of the sample is required (easier evaporation).

o Drawback: All exchangeable protons (NH, OH, COOH) will disappear (exchange with D),
resulting in a simplified but less informative spectrum.

Preparation Protocol

e Weighing: Accurately weigh 5-10 mg of the solid compound.
o Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

» Homogenization: Vortex for 30 seconds. If the solution remains cloudy, sonicate at 30°C for 5
minutes.
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o Note: The solution should be clear and slightly yellow/fluorescent.

o Transfer: Transfer to a clean, dry 5mm NMR tube.

o Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual
DMSO pentet at 2.50 ppm.

Acquisition Parameters (High-Field NMR)

Use a spectrometer with a field strength of at least 400 MHz (600 MHz preferred for resolution
of aromatic multiplets).
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. Pulse Relaxation
Experiment Scans (NS) Purpose
Sequence Delay (D1)

Quantitative
proton

1H Standard zg30/ zg 16 - 64 1.0-20s ] )
integration and

splitting patterns.

Carbon

backbone
13C {1H} zgpg30 1024+ 20s verification

(expect ~14

signals).

Identifies scalar

coupling (Spin
COosYy cosygs 8-16 15s systems:

Sidechain &

Aromatic rings).

Correlates
protons to their

HSQC hsqgcedet 8-16 15s attached carbons
(Multiplicity
editing).

Long-range
correlations (2-3
bonds) to
HMBC hmbcgplpndgf 16 - 32 15s )
connect side
chains to the

core.

Spectral Analysis & Assignment Logic
Expected 1H NMR Chemical Shifts (DMSO-d6)

Values are representative ranges based on 7-hydroxy-

-carboline (Harmol) and propionic acid analogs.
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Region A: Exchangeable Protons (Highly Variable)
e ~11.0-11.5 ppm (s, 1H): Indole NH (Position 9).[2] Broad singlet. Disappears with

shake.

e ~12.0-13.0 ppm (br s, 1H): Carboxylic Acid COOH. Often very broad or invisible due to
exchange.

e ~9.5-10.0 ppm (s, 1H): Phenolic OH (Position 7).
Region B: Aromatic Core (The

-Carboline Skeleton)

The 7-hydroxy substitution creates a distinct shielding pattern on the benzene ring compared to
the unsubstituted parent.

e ~8.1-8.3 ppm (d, J=5.0 Hz, 1H):H-3 (Pyridine ring).[2] Characteristic doublet of the pyridine
system.

e ~7.8—-8.0 ppm (d, J=5.0 Hz, 1H):H-4 (Pyridine ring). Couples with H-3.

e ~7.9-8.0 ppm (d, J=8.5 Hz, 1H):H-5 (Benzene ring). This proton is peri- to the pyridine
nitrogen, usually the most deshielded benzene proton.

e ~6.8 —6.9 ppm (d, J=2.0 Hz, 1H):H-8 (Benzene ring). Strong shielding due to ortho-OH
group. Appears as a narrow doublet (meta-coupling to H-6).

e ~6.7 — 6.8 ppm (dd, J=8.5, 2.0 Hz, 1H):H-6 (Benzene ring). Shielded by ortho-OH. Couples
to H-5 (ortho) and H-8 (meta).

Region C: Aliphatic Side Chain (1-Propionic Acid)
e ~3.1-3.3 ppm (t, J=7.5 Hz, 2H):

(Attached to C1 of ring). Slightly deshielded by the aromatic ring.
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e ~2.6—2.8ppm (t, J=7.5 Hz, 2H):

(Adjacent to COOH). Typical shift for methylene alpha to a carboxyl group.

Structural Verification Logic (COSY & HMBC)

To confirm the structure is specifically the 1-propionic acid derivative and not a mixture or
iIsomer:

e COSY Connectivity:
o Confirm the H3 < H4 spin system (isolated doublet pair).

o Confirm the H5 < H6 spin system (strong ortho coupling). Note that H8 shows only weak
meta coupling.

o Confirm the

triplet system in the aliphatic region.
o HMBC Connectivity (The "Smoking Gun"):

o Link Side Chain to Core: The methylene protons at ~3.2 ppm must show a strong HMBC
correlation to C-1 (quaternary carbon of the imine) and C-9a.

o Link Side Chain to Acid: The methylene protons at ~2.7 ppm must correlate to the
Carbonyl Carbon (~175 ppm).

o Confirm 7-OH Position: The phenolic proton (if visible) or H-6/H-8 protons should correlate
to the oxygen-bearing aromatic carbon C-7 (~156-160 ppm).

Visualization: Experimental Workflow & Assignment
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Sample: 7-Hydroxy-beta-carboline-1-propionic acid

(5-10 mg)

Dissolve in DMSO-d6 (0.6 mL)
Target: Clear yellow solution

Acquisition (400MHz+)
1H, 13C, COSY, HSQC, HMBC

S S (e S

Spectral Analysis Logic

Identify Beta-Carboline Core Identify Propionic Chain Indole NH (~11 ppm)
Check 7-OH shielding on H6/H8 Expect 2x Triplets Phenolic OH (~9.5 ppm)

| |
| |
| |
| |
i Aromatic Region (6.5 - 8.5 ppm) Aliphatic Region (2.5 - 3.5 ppm) Exchangeable Protons :
. l
| |
| |

Structural Confirmation

HMBC: Sidechain -> C1 Core
COSY: H5-H6 coupling

Click to download full resolution via product page

Figure 1: Step-by-step NMR workflow for the structural verification of 7-Hydroxy-beta-
carboline-1-propionic acid.
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Figure 2: Logic map for assigning the specific connectivity of the side chain and aromatic core.

Summary of Key Data Points

Approx Shift (
Position Atom Type Multiplicity Coupling (Hz)
ppm)
1 C (Quat) ~140-145 - -
3 CH 8.1-8.3 d 5.0
4 CH 7.8-8.0 d 5.0
5 CH 7.9-8.0 d 8.5
6 CH 6.7-6.8 dd 85,20
7 C-OH ~158 - -
8 CH 6.8-6.9 d 2.0
NH NH 11.0-11.5 s (br) -
_CH2 CH2 31-33 t 7.5
CH2 CH2 26-28 t 7.5
COOH COOH ~12.5 s (br) -
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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